1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride
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Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O2 and its molecular weight is 439.42. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Pharmacological Evaluation
- Novel derivatives of piperazine compounds have been synthesized and evaluated for antidepressant and antianxiety activities. These compounds undergo several synthetic steps, starting from basic structural units and incorporating various functional groups to enhance activity. The pharmacological evaluation involves behavioral tests in animal models to assess the effects on depression and anxiety, indicating the compound's potential application in developing new therapeutic agents (J. Kumar et al., 2017).
Investigating Alpha-Adrenoceptors Affinity and Antagonistic Properties
- A series of 1,4-substituted piperazine derivatives have been synthesized and evaluated for their affinity toward alpha 1- and alpha 2-adrenoceptors, as well as their alpha 1-antagonistic properties. This research is crucial for understanding the compound's potential as a cardiovascular agent, specifically in regulating blood pressure and treating conditions related to alpha-adrenoceptors (H. Marona et al., 2011).
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O2.ClH/c1-3-4-19-6-9-22(10-7-19)28-17-21(27)16-25-11-13-26(14-12-25)23-15-20(24)8-5-18(23)2;/h5-10,15,21,27H,3-4,11-14,16-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMCPEJNYIIXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.